molecular formula C23H23NO B12531088 3-[(3,4-Dimethylphenyl)amino]-1,3-diphenylpropan-1-one CAS No. 753027-63-3

3-[(3,4-Dimethylphenyl)amino]-1,3-diphenylpropan-1-one

Cat. No.: B12531088
CAS No.: 753027-63-3
M. Wt: 329.4 g/mol
InChI Key: JBMRZIAEERROQB-UHFFFAOYSA-N
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Description

3-[(3,4-Dimethylphenyl)amino]-1,3-diphenylpropan-1-one is an organic compound that features a complex structure with multiple aromatic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3,4-Dimethylphenyl)amino]-1,3-diphenylpropan-1-one typically involves multi-step organic reactions. One common method involves the reaction of 3,4-dimethylaniline with benzaldehyde derivatives under specific conditions to form the desired product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions for scalability. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-[(3,4-Dimethylphenyl)amino]-1,3-diphenylpropan-1-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3-[(3,4-Dimethylphenyl)amino]-1,3-diphenylpropan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(3,4-Dimethylphenyl)amino]-1,3-diphenylpropan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to understand its full potential.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(3,4-Dimethylphenyl)amino]-1-(4-ethylphenyl)-2-propen-1-one
  • 3-{[(3,5-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide

Uniqueness

3-[(3,4-Dimethylphenyl)amino]-1,3-diphenylpropan-1-one stands out due to its specific arrangement of aromatic rings and functional groups, which confer unique chemical and biological properties

Properties

CAS No.

753027-63-3

Molecular Formula

C23H23NO

Molecular Weight

329.4 g/mol

IUPAC Name

3-(3,4-dimethylanilino)-1,3-diphenylpropan-1-one

InChI

InChI=1S/C23H23NO/c1-17-13-14-21(15-18(17)2)24-22(19-9-5-3-6-10-19)16-23(25)20-11-7-4-8-12-20/h3-15,22,24H,16H2,1-2H3

InChI Key

JBMRZIAEERROQB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(CC(=O)C2=CC=CC=C2)C3=CC=CC=C3)C

Origin of Product

United States

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